Bienvenue dans la boutique en ligne BenchChem!

lithium(1+) (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate

Solubility Lithium carboxylate Polar aprotic

Lithium(1+) (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate (CAS 2416219-22-0) is a pre-formed lithium carboxylate salt of (S)-4-(Boc-amino)-5-hydroxypentanoic acid, a protected chiral γ-amino alcohol-acid. It serves as a versatile small molecule scaffold and key intermediate in the synthesis of heterocyclic compounds, peptidomimetics, and renin inhibitor programs.

Molecular Formula C10H18LiNO5
Molecular Weight 239.2
CAS No. 2416219-22-0
Cat. No. B2771404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelithium(1+) (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate
CAS2416219-22-0
Molecular FormulaC10H18LiNO5
Molecular Weight239.2
Structural Identifiers
SMILES[Li+].CC(C)(C)OC(=O)NC(CCC(=O)[O-])CO
InChIInChI=1S/C10H19NO5.Li/c1-10(2,3)16-9(15)11-7(6-12)4-5-8(13)14;/h7,12H,4-6H2,1-3H3,(H,11,15)(H,13,14);/q;+1/p-1/t7-;/m0./s1
InChIKeyDCYLAKLDZHSCJV-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Lithium(1+) (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate (CAS 2416219-22-0): Chiral Building Block Sourcing Guide


Lithium(1+) (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate (CAS 2416219-22-0) is a pre-formed lithium carboxylate salt of (S)-4-(Boc-amino)-5-hydroxypentanoic acid, a protected chiral γ-amino alcohol-acid. It serves as a versatile small molecule scaffold and key intermediate in the synthesis of heterocyclic compounds, peptidomimetics, and renin inhibitor programs . The compound features a single (S)-configured stereocenter, a Boc-protected amine, a free primary hydroxyl group, and the carboxylate masked as its lithium salt — a combination that supports orthogonal deprotection and downstream functionalization .

Why Lithium(1+) (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate Cannot Be Interchanged with Free Acid, Ester, or Racemic Analogs


Although several Boc-protected 4-amino-5-hydroxypentanoic acid derivatives are commercially available, they are not functionally interchangeable. The free acid form (CAS 105464-42-4) requires an additional deprotonation step before nucleophilic carboxylate reactions, while ester variants (methyl, tert-butyl) introduce orthogonal protecting groups that must be cleaved under conditions potentially incompatible with the Boc or hydroxyl moieties . The (R)-enantiomer lithium salt (available via Sigma-Aldrich/Enamine) yields the opposite absolute configuration at the single stereocenter, which critically alters the chiral outcome in asymmetric syntheses, particularly for renin inhibitor pharmacophores . Racemic or unassigned-stereochemistry methyl ester stocks (e.g., Sigma-Aldrich JWPH95E08C9A) introduce ambiguous enantiopurity and require additional chiral resolution steps .

Quantitative Differentiation Evidence for Lithium(1+) (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate vs. Closest Analogs


Counterion-Driven Solubility Advantage: Lithium Salt vs. Free Acid in Polar Aprotic Media

The lithium carboxylate form of lithium(1+) (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate (MW 239.2 g/mol) provides enhanced solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to the protonated free acid (CAS 105464-42-4; MW 233.26 g/mol), a class-level property consistently reported for lithium salts of Boc-protected amino acids [1]. While experimental solubility data (mg/mL) for this specific compound have not been published head-to-head, free acids bearing both hydroxyl and carboxyl groups typically exhibit limited solubility in organic coupling solvents and require pre-activation, whereas pre-formed lithium carboxylates enable direct use in nucleophilic displacement and amide bond-forming reactions .

Solubility Lithium carboxylate Polar aprotic Peptide coupling

Defined (S)-Enantiomer vs. Commercially Available Racemic or (R)-Configured Analogs

CAS 2416219-22-0 is explicitly designated as the (4S)-configured lithium salt. In contrast, the widely stocked 4-Boc-amino-5-hydroxy-pentanoic acid methyl ester from Sigma-Aldrich (JWPH95E08C9A; CAS 101562-21-4) carries no stereochemical descriptor in its IUPAC name or InChI key (SRVJJSKMYILGAM-UHFFFAOYSA-N), indicating racemic or unassigned stereochemistry . The (R)-enantiomer lithium salt is separately available (Sigma-Aldrich/Enamine ENAH93E73EE5) with identical molecular formula (C10H18LiNO5, MW 239.2) and purity (95%), but opposite chirality (InChI key: ZGVFNKHYINRQJE-OGFXRTJISA-M, /t7-;/m1./s1) . For renin inhibitor programs where the absolute (S)-configuration of the 4-amino-5-hydroxypentanoate core maps directly onto pharmacophoric requirements, procurement of the correct enantiomer avoids costly chiral resolution or re-synthesis [1].

Chiral purity Enantiomer Stereochemistry Renin inhibitor

Physical Form Differentiation: Powdered Lithium Salt vs. Liquid Ester Analogs for Handling and Storage

The target compound is supplied as a powder requiring storage at 4°C with ice pack shipping, consistent with the (R)-enantiomer lithium salt specifications (Sigma-Aldrich ENAH93E73EE5, physical form: powder, storage temp. 4°C, shipping temperature: ice pack) . By contrast, low-molecular-weight methyl esters in this series (e.g., methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate, CAS 126587-35-7, MW 247.29) are typically liquids or low-melting solids, complicating accurate gravimetric dispensing at milligram scale and potentially requiring solvent-based transfers for quantitative use .

Physical form Powder Storage stability Weighing accuracy

Supplier Landscape: Enantiomerically Pure (S)-Lithium Salt Availability vs. Dominant Free Acid and DCHA Salt Stock

The most commonly stocked form of (S)-4-Boc-5-hydroxypentanoic acid is the dicyclohexylammonium (DCHA) salt (MW ~414.58 g/mol; CAS 105464-42-4 as the free acid component with DCHA counterion), available from suppliers including AKSci, Beyotime, and Chemenu at 95% purity . The DCHA salt introduces a bulky, non-lithium counterion that must be exchanged or removed before the carboxylate can participate in lithium-enolate or lithium-mediated coupling chemistries. The lithium salt CAS 2416219-22-0 (available via CymitQuimica/Biosynth, MW 239.2, purity min. 95%) provides the carboxylate pre-complexed with lithium, directly compatible with lithium enolate alkylation protocols reported for the DAVA (5-amino-4-hydroxypentanoic acid) scaffold . The (S)-lithium salt is currently listed as discontinued at CymitQuimica, underscoring the strategic importance of verified, traceable sourcing .

Supplier availability Enantiopure Lithium salt DCHA salt

Optimal Procurement and Deployment Scenarios for Lithium(1+) (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate


Enantioselective Synthesis of Renin Inhibitor Intermediates Requiring Defined (S)-Configuration at the 4-Amino-5-hydroxypentanoate Core

When constructing the chiral amino-alcohol-acid backbone of peptidomimetic renin inhibitors, the (S)-configured lithium salt CAS 2416219-22-0 provides the correct absolute stereochemistry without additional resolution steps. The patent literature identifies optically active 5-substituted amino-4-hydroxy-pentanoic acid derivatives as critical intermediates for renin inhibitor programs, where even minor (R)-enantiomer contamination can degrade inhibitory potency [1]. Direct use of the pre-formed (S)-lithium salt eliminates the risk of racemization during carboxylate activation.

Lithium Enolate Alkylation Protocols for DAVA-Derivative Library Synthesis

The DAVA (5-amino-4-hydroxypentanoic acid) scaffold synthesis from (S)-glutamic acid proceeds via lithium enolate intermediates that require a lithium carboxylate for compatibility [1]. Procurement of the pre-formed lithium salt CAS 2416219-22-0 circumvents the need for in situ lithium exchange from DCHA or free acid forms, improving reaction reproducibility and diastereomeric excess in alkylation steps that set the final stereochemical outcome.

Orthogonal Protection Strategy in Multi-Step Heterocycle Syntheses

The compound's orthogonal protecting group arrangement — acid-labile Boc on the amine, free primary hydroxyl, and lithium carboxylate — enables sequential deprotection and functionalization incompatible with doubly protected ester analogs [1]. The lithium carboxylate can undergo direct nucleophilic displacement without the acidic workup required to liberate the free acid from ester precursors, preserving Boc-group integrity during the coupling step .

GMP Intermediate Sourcing with Validated Lithium Counterion Identity

For pharmaceutical development programs scaling renin inhibitor or related peptidomimetic syntheses, the lithium salt form provides a defined, monovalent counterion compatible with downstream salt-exchange and lyophilization processes. The DCHA salt alternative introduces a tertiary amine counterion requiring additional extractive removal and residual solvent testing, adding analytical burden to GMP release specifications [1].

Quote Request

Request a Quote for lithium(1+) (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-hydroxypentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.